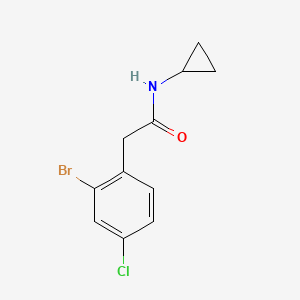
5-Ethynyl-2-(3-fluorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-2-(3-fluorophenyl)pyridine is an organic compound with the molecular formula C13H7F2N. It is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the 5-position and a 3-fluorophenyl group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(3-fluorophenyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a 2-bromo-5-ethynylpyridine with a 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反应分析
Types of Reactions
5-Ethynyl-2-(3-fluorophenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学研究应用
5-Ethynyl-2-(3-fluorophenyl)pyridine has several applications in scientific research, including:
Biology: The compound can be used in the development of fluorescent probes for imaging and detection of biological molecules.
作用机制
The mechanism of action of 5-Ethynyl-2-(3-fluorophenyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and fluorophenyl groups can enhance the binding affinity and specificity of the compound to its target, leading to desired biological effects . The exact pathways involved may vary depending on the specific context and application.
相似化合物的比较
Similar Compounds
2-Fluoro-5-ethynylpyridine: Similar structure but lacks the 3-fluorophenyl group.
3-Fluoro-2-ethynylpyridine: Similar structure but with different positioning of the ethynyl and fluorophenyl groups.
5-Ethynyl-2-phenylpyridine: Similar structure but lacks the fluorine atom on the phenyl ring.
Uniqueness
5-Ethynyl-2-(3-fluorophenyl)pyridine is unique due to the presence of both the ethynyl and 3-fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable tool in various scientific research applications .
属性
IUPAC Name |
5-ethynyl-2-(3-fluorophenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c1-2-10-6-7-13(15-9-10)11-4-3-5-12(14)8-11/h1,3-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBEDODSPRDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














